molecular formula C12H10N2S B15093583 3-[(3-Thienylmethyl)amino]benzonitrile

3-[(3-Thienylmethyl)amino]benzonitrile

Katalognummer: B15093583
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: UMMFYZBOWJDXBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Thiophen-3-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C12H10N2S and a molecular weight of 214.29 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, attached to a benzonitrile moiety through a methylamino linker. The presence of both the thiophene and benzonitrile groups makes this compound interesting for various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile typically involves the reaction of thiophen-3-ylmethylamine with benzonitrile under specific conditions. One common synthetic route includes:

    Starting Materials: Thiophen-3-ylmethylamine and benzonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The thiophen-3-ylmethylamine is added to a solution of benzonitrile and the base in the solvent. The mixture is then heated to a specific temperature (often around 80-100°C) and stirred for several hours to ensure complete reaction.

    Purification: The product is typically purified by recrystallization or column chromatography to obtain pure 3-[(Thiophen-3-ylmethyl)amino]benzonitrile.

Analyse Chemischer Reaktionen

3-[(Thiophen-3-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-[(Thiophen-3-ylmethyl)amino]benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(Thiophen-3-ylmethyl)amino]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways .

Vergleich Mit ähnlichen Verbindungen

3-[(Thiophen-3-ylmethyl)amino]benzonitrile can be compared with other similar compounds, such as:

    3-[(Thiophen-2-ylmethyl)amino]benzonitrile: Similar structure but with the thiophene ring attached at the 2-position instead of the 3-position.

    3-[(Furan-3-ylmethyl)amino]benzonitrile: Contains a furan ring (oxygen-containing five-membered ring) instead of a thiophene ring.

    3-[(Pyridin-3-ylmethyl)amino]benzonitrile: Contains a pyridine ring (nitrogen-containing six-membered ring) instead of a thiophene ring.

The unique combination of the thiophene and benzonitrile groups in 3-[(Thiophen-3-ylmethyl)amino]benzonitrile imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10N2S

Molekulargewicht

214.29 g/mol

IUPAC-Name

3-(thiophen-3-ylmethylamino)benzonitrile

InChI

InChI=1S/C12H10N2S/c13-7-10-2-1-3-12(6-10)14-8-11-4-5-15-9-11/h1-6,9,14H,8H2

InChI-Schlüssel

UMMFYZBOWJDXBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)NCC2=CSC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.